2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 895098-57-4
Cat. No.: VC11892972
Molecular Formula: C27H23FN4O3S2
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895098-57-4 |
|---|---|
| Molecular Formula | C27H23FN4O3S2 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C27H23FN4O3S2/c1-18-6-8-19(9-7-18)14-29-25(33)17-36-27-30-15-24-26(31-27)22-4-2-3-5-23(22)32(37(24,34)35)16-20-10-12-21(28)13-11-20/h2-13,15H,14,16-17H2,1H3,(H,29,33) |
| Standard InChI Key | YDYPRMIPAYMHEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F |
Introduction
Potential Applications
Given its complex structure, this compound may have potential applications in medicinal chemistry, similar to other complex organic molecules. These applications could include roles in pharmaceutical compositions or as intermediates in drug synthesis. Further research is needed to explore these possibilities fully.
Data Table for Similar Compounds
Since specific data for the compound is limited, we can look at similar compounds for reference:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide | Not specified | Not specified | 923384-14-9 |
| 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide | C26H21FN4O4S2 | 536.5977 | 895097-78-6 |
Research Findings and Future Directions
While specific research findings for this compound are not available, studies on similar compounds suggest potential biological activities. For instance, complex organic molecules with unique structures are often investigated for their anti-inflammatory properties or as inhibitors in enzymatic reactions. Future research should focus on synthesizing the compound and evaluating its biological activity through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume